![molecular formula C9H11FN2S B2372933 N-(4-fluoro-3-methylphenyl)-N'-methylthiourea CAS No. 866150-17-6](/img/structure/B2372933.png)
N-(4-fluoro-3-methylphenyl)-N'-methylthiourea
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Overview
Description
“N-(4-fluoro-3-methylphenyl)-N’-methylthiourea” is a thiourea compound. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and some of them have been used in medicine.
Molecular Structure Analysis
The molecular structure of “N-(4-fluoro-3-methylphenyl)-N’-methylthiourea” would consist of a thiourea core, with a 4-fluoro-3-methylphenyl group and a methyl group attached to the nitrogen atoms .Scientific Research Applications
Antibacterial and Antipathogenic Activity
N-(4-fluoro-3-methylphenyl)-N'-methylthiourea and similar compounds have been studied for their antibacterial and antipathogenic properties. Research by Uwabagira, Sarojini, and Poojary (2018) demonstrated the in vitro antibacterial activity of a related compound against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Similarly, Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Organic Electroluminescent Devices
In the field of electronics, thiourea derivatives have applications in organic electroluminescent devices (OLEDs). Gao et al. (2004) synthesized a small molecule fluoro-material as an anode buffer layer for OLEDs. This material showed hydrophobic properties, which stabilized the indium-tin oxide surface from moisture and air contaminants, thereby improving the performance of OLEDs (Gao et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Thiourea derivatives, including those similar to N-(4-fluoro-3-methylphenyl)-N'-methylthiourea, have been explored for their potential as antimicrobial and anti-inflammatory agents. Kumara et al. (2017) synthesized bisthiourea derivatives showing promising anti-inflammatory and antimicrobial activities, which were correlated with the presence of fluorine on the phenyl ring of the thiourea moiety (Kumara et al., 2017).
Organic Synthesis and Chemical Characterization
In organic synthesis, N-(4-fluoro-3-methylphenyl)-N'-methylthiourea and related compounds are significant. Ogura, Mineo, and Nakagawa (1981) discussed the synthesis and reaction mechanisms involving thioureas, which are crucial in the formation of various heterocyclic compounds (Ogura, Mineo, & Nakagawa, 1981).
Cancer Research
In cancer research, certain fluorinated benzothiazole analogs, similar to N-(4-fluoro-3-methylphenyl)-N'-methylthiourea, have been investigated for their antitumor properties. For example, Trapani et al. (2003) studied a fluorinated benzothiazole analogue for its selective antitumor properties and effects on cell cycle arrest and DNA damage in cancer cells (Trapani et al., 2003).
Mechanism of Action
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c1-6-5-7(3-4-8(6)10)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHKAAMPZKCLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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